4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide
Description
4-Chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrobromide is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with a chlorine substituent at the 4-position and a hydrobromic acid salt form. The hydrobromide salt enhances solubility and stability compared to the free base, making it advantageous for pharmaceutical applications. Its molecular formula is C₇H₈BrClN₃, with a molecular weight of 279.52 g/mol and CAS number 2763755-96-8 .
Properties
Molecular Formula |
C7H9BrClN3 |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrobromide |
InChI |
InChI=1S/C7H8ClN3.BrH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2;1H |
InChI Key |
CIUUSIGWPBGVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CN=C2Cl.Br |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approach
- The synthesis typically begins with condensation of substituted acrylonitriles or cyanoacetates with orthoformates or formamidine salts.
- For example, condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate yields intermediates that undergo cyclization with formamidine salts to form the pyrimidine ring.
- The process involves:
- Step 1: Formation of a substituted butadiene intermediate via condensation.
- Step 2: Addition-condensation cyclization with formamidine salts under basic conditions.
- Step 3: Elimination of hydrogen chloride to form the chlorinated heterocycle.
- Reaction solvents include cyclohexane, tetrahydrofuran, acetonitrile, or their mixtures.
- Reaction temperatures range from 0 to 110 °C, with initial cyclization at 0–50 °C and elimination at 50–110 °C.
Reduction and Halogenation Routes
- Alternative routes involve reduction of nitro-substituted intermediates using Raney nickel or catalytic hydrogenation, followed by halogenation to introduce the chloro substituent.
- For example, pyrido[2,3-d]pyrimidine-2,4-diamines can be synthesized via reduction of nitropyrido derivatives, then halogenated to yield chloro-substituted products.
Specific Preparation Method for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Analogous to Target Compound)
Patent-Disclosed Method (CN110386936B)
| Step | Reagents & Conditions | Notes | Yield & Purity |
|---|---|---|---|
| 1. Condensation | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate, solvent A (e.g., cyclohexane), catalyst | Forms 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene intermediate | High conversion |
| 2. Cyclization | Compound IV + formamidine salt + alkali in solvent B (e.g., tetrahydrofuran), 0–50 °C for 2–8 h | Dropwise addition of compound IV, then reaction continued | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine formed |
| 3. Elimination | Raise temperature to 50–110 °C for 2–8 h | Hydrogen chloride elimination | Product isolated by filtration, washing, drying |
- Molar ratios: base:formamidine salt:compound IV = 2.0–3.0 : 1.0–1.5 : 1.
- Purity typically >99% by HPLC after isolation.
- Process is one-pot and scalable.
Improved Four-Step Synthesis (US10738058B2)
| Step | Description | Key Features | Yield & Purity |
|---|---|---|---|
| 1. Alkylation | Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane, excess ethyl 2-cyanoacetate (1.5–10 equiv.) | Short reaction time, controlled conditions | Theoretical yield ~57% |
| 2. Cyclization | Formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate | Reduction and cyclization | Theoretical yield ~68.3% |
| 3. Chlorination | Conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro derivative using sodium hydroxide (20%) | High purity product | Yield ~67.8% |
| 4. Isolation | Filtration and drying | No further purification required | Purity >99.5% HPLC |
- The method emphasizes ecological and economical benefits with reduced waste and solvents.
- The final compound is suitable for pharmaceutical intermediate use without additional purification.
Preparation of Hydrobromide Salt
- The hydrobromide salt is typically prepared by treating the free base (4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine) with hydrobromic acid in a suitable solvent such as isopropanol or acetic acid.
- Example from related thiazolo-pyrimidine hydrobromides:
- Dissolve free base in isopropanol.
- Add hydrobromic acid dropwise under stirring.
- Crystallize the hydrobromide salt by cooling or solvent removal.
- Filter and dry to obtain the hydrobromide salt with defined melting point and purity.
Summary Table of Key Preparation Parameters
| Parameter | Range/Condition | Notes |
|---|---|---|
| Solvents | Cyclohexane, THF, acetonitrile, isopropanol, acetic acid | Used in condensation, cyclization, salt formation |
| Temperature (Cyclization) | 0–50 °C | Controlled dropwise addition and reaction time 2–8 h |
| Temperature (Elimination) | 50–110 °C | 2–8 h for HCl elimination |
| Molar Ratios (Base:Formamidine:Intermediate) | 2.0–3.0 : 1.0–1.5 : 1 | Optimized for yield and purity |
| Purity of Final Product | >99.5% (HPLC) | No additional purification needed |
| Yield | 60–70% overall | Depending on method and scale |
Research Findings and Practical Considerations
- The described synthetic routes provide efficient access to 4-chloro-pyrido/pyrrolo pyrimidines with high purity and yields suitable for pharmaceutical applications.
- The hydrobromide salt formation improves compound handling and stability, facilitating downstream processing.
- Methods emphasize green chemistry principles by minimizing solvent use and waste generation.
- Reaction monitoring by HPLC and control of temperature and reagent addition rates are critical for reproducibility and product quality.
- The use of Raney nickel and catalytic hydrogenation is common for reduction steps in related pyrido[2,3-d]pyrimidine syntheses.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-d]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated compounds .
Scientific Research Applications
4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
Pyrido[4,3-d]pyrimidine derivatives are tailored through substitutions at the 2-, 4-, or 6-positions, altering physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-Chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrobromide is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrobromide
- Molecular Formula : C7H6ClN3·HBr
- Molar Mass : 220.50 g/mol
- CAS Number : 84905-80-6
The biological activity of 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrobromide can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : This compound has been reported to inhibit specific kinases involved in cellular signaling pathways. Kinases are crucial for regulating cell proliferation and survival. By inhibiting these enzymes, the compound may exert anticancer effects.
- Antiviral Activity : Preliminary studies indicate that derivatives of this compound exhibit antiviral properties against certain viral strains. The mechanism may involve interference with viral replication processes.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
Biological Activity Data
Case Study 1: Anticancer Activity
A study investigated the effects of 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrobromide on human cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Screening
In a viral infection model, derivatives of this compound were tested for their ability to inhibit viral replication in vitro. Results showed a dose-dependent reduction in viral load, suggesting its potential as an antiviral agent.
Case Study 3: Anti-inflammatory Mechanism
Research demonstrated that the compound could downregulate the expression of TNF-alpha and IL-6 in activated macrophages. This suggests a promising role in treating inflammatory diseases.
Safety and Toxicity
While preliminary studies suggest low toxicity levels for 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrobromide, it is crucial to conduct comprehensive toxicological assessments before clinical application. Safety data indicate potential irritant effects upon contact with skin or mucous membranes.
Q & A
Q. What are the standard synthetic routes for 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrobromide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrido-pyrimidine core functionalization. A common approach includes:
Chlorination : Introducing the chloro substituent at the 4-position using POCl₃ or other chlorinating agents under reflux conditions .
Hydrobromide Salt Formation : Reacting the free base with hydrobromic acid (HBr) in a polar solvent like ethanol or acetonitrile, followed by crystallization .
Q. Optimization Parameters :
- Temperature : Chlorination requires reflux (~110°C), while salt formation occurs at room temperature.
- Solvent Choice : Anhydrous solvents (e.g., DMF for chlorination) improve yield by minimizing hydrolysis .
- Reaction Time : Extended reaction times (12–24 hours) enhance chlorination completeness .
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield Range | Key References |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 110°C, 12–24 h | 60–75% | |
| Hydrobromide Formation | HBr (48% aq.), EtOH, RT, 2 h | 85–90% |
Q. Which spectroscopic techniques are employed to confirm the structure and purity of this compound?
Methodological Answer:
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Assignments | References |
|---|---|---|
| ¹H NMR | δ 8.2 ppm (C4-H), δ 11.5 ppm (NH⁺) | |
| ¹³C NMR | δ 148 ppm (C-Cl), δ 160 ppm (pyrimidine) | |
| IR | 750 cm⁻¹ (C-Cl), 3400 cm⁻¹ (N-H) |
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) simulations analyze electronic properties to predict reaction sites:
Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., C4 adjacent to Cl) prone to nucleophilic attack .
Transition State Analysis : Models SNAr (nucleophilic aromatic substitution) mechanisms, revealing energy barriers for displacement of Cl with amines or alkoxides .
Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, showing higher reactivity in polar aprotic solvents like DMSO .
Case Study : DFT predicts a 15% increase in reaction rate when replacing Cl with Br due to enhanced leaving-group ability, validated experimentally .
Q. What strategies resolve contradictions in reported reaction yields when using different solvent systems?
Methodological Answer: Discrepancies in yields often stem from solvent polarity and protic/aprotic behavior:
- Low Yields in Protic Solvents : Water or ethanol may hydrolyze intermediates; switching to anhydrous DMF or THF improves stability .
- Catalytic Additives : Adding molecular sieves (3Å) in chlorination steps absorbs moisture, increasing yields from 60% to 75% .
- Reaction Monitoring : Use TLC or in-situ IR to detect side products (e.g., hydrolysis to pyrimidinones) and adjust conditions dynamically .
Q. Table 3: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) | Side Products |
|---|---|---|---|
| DMF | 36.7 | 75 | None |
| Ethanol | 24.3 | 55 | Pyrimidinone (10–15%) |
| Acetonitrile | 37.5 | 70 | Trace hydrolysis |
Q. How does the hydrobromide salt form influence bioactivity compared to the free base?
Methodological Answer:
- Solubility : Hydrobromide salts exhibit higher aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base), critical for in vitro assays .
- Stability : The salt form reduces hygroscopicity, improving shelf life under ambient conditions .
- Bioavailability : Enhanced dissolution rates in physiological pH (e.g., intestinal fluid) increase cellular uptake, as shown in pharmacokinetic studies .
Q. What advanced analytical techniques characterize decomposition pathways under thermal stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Identifies decomposition onset at ~200°C, with mass loss corresponding to HBr release .
- High-Resolution Mass Spectrometry (HRMS) : Detects degradation products like dechlorinated pyrido-pyrimidines (m/z 176) .
- X-ray Diffraction (XRD) : Monitors crystallinity loss during thermal degradation, correlating with reduced stability .
Q. How do structural analogs (e.g., ethoxy or methyl derivatives) compare in target-binding affinity?
Methodological Answer:
- Molecular Docking : Analog screening against kinase targets (e.g., CDK2) shows:
- SAR Table :
| Derivative | Binding Affinity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 4-Chloro (Parent) | 1.2 µM | 25 |
| 4-Ethoxy | 2.5 µM | 18 |
| 4-Methyl | 0.8 µM | 22 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
